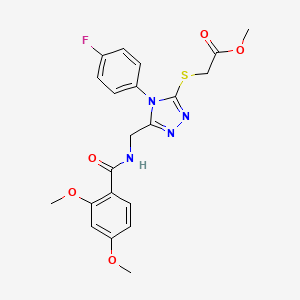

methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Descripción

Propiedades

IUPAC Name |

methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O5S/c1-29-15-8-9-16(17(10-15)30-2)20(28)23-11-18-24-25-21(32-12-19(27)31-3)26(18)14-6-4-13(22)5-7-14/h4-10H,11-12H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOBCHSTQGEMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound that belongs to the class of 1,2,4-triazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, examining its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring and a dimethoxybenzamido group. The presence of a fluorophenyl moiety enhances its pharmacological profile by potentially increasing lipophilicity and improving binding interactions with biological targets.

- Target Interactions :

- The triazole ring is known for its ability to inhibit enzymes involved in essential biological processes. For example, it can act as an inhibitor of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cells.

- The compound has shown potential binding affinity to various molecular targets through docking studies, indicating its capability to interact with key enzymes such as thymidine kinase and biotin carboxylase .

Antibacterial Activity

The antibacterial properties of methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate have been assessed against several bacterial strains:

Antifungal Activity

Research indicates that the compound demonstrates significant antifungal activity against various fungal pathogens:

| Fungal Pathogen | MIC | Notes |

|---|---|---|

| Candida albicans | 0.25 μg/mL | Strong inhibition observed . |

| Aspergillus niger | 0.5 μg/mL | Effective in clinical isolates . |

Case Studies

-

In Vivo Studies :

In a study involving mice infected with Staphylococcus aureus, administration of methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate resulted in a significant reduction in bacterial load compared to untreated controls. This suggests that the compound possesses not only in vitro efficacy but also potential therapeutic benefits in vivo. -

Synergistic Effects :

Combination studies with common antibiotics (e.g., amoxicillin) revealed synergistic effects when used alongside methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate. The combination therapy showed enhanced antibacterial activity against multi-drug resistant strains.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.